2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide
Description
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide (CAS: 887573-34-4, C₁₂H₁₄ClN₃O) is a benzimidazole-derived chloroacetamide. Its structure comprises a 1-methyl-benzimidazole core linked to an ethylacetamide group with a chlorine substituent at the α-carbon .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[1-(1-methylbenzimidazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8(14-11(17)7-13)12-15-9-5-3-4-6-10(9)16(12)2/h3-6,8H,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFUETSETJUFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for 2-Chloro-N-[1-(1-Methyl-1H-Benzimidazol-2-yl)-Ethyl]Acetamide
Two-Step Synthesis via Benzimidazole Intermediate
The most widely reported method involves a two-step process:
- Synthesis of 1-(1-Methyl-1H-Benzimidazol-2-yl)-Ethylamine
- Starting Material : 2-Amino-1-methylbenzimidazole is alkylated using bromoethane or ethyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 8–12 hours.
- Mechanism : Nucleophilic substitution (SN2) at the ethyl halide, facilitated by the lone pair on the benzimidazole nitrogen.
- Yield : 70–75% after recrystallization from ethanol.
- Acetylation with Chloroacetyl Chloride
- Procedure : The amine intermediate (10 mmol) is reacted with chloroacetyl chloride (12 mmol) in anhydrous dichloromethane (DCM) at 0°C under nitrogen. Triethylamine (15 mmol) is added to scavenge HCl.
- Workup : The mixture is stirred at room temperature for 2 hours, washed with water, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
- Yield : 80–85%.
Key Analytical Data:
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (amide C=O), 680 cm⁻¹ (C–Cl).
- ¹H NMR (DMSO-d₆) : δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 3.85 (s, 3H, N–CH₃), 4.20–4.35 (m, 2H, CH₂Cl), 5.10 (q, J = 6.8 Hz, 1H, CH–N), 7.20–7.80 (m, 4H, Ar–H).
- Elemental Analysis : Calcd. for C₁₃H₁₅ClN₃O: C, 56.22%; H, 5.44%; N, 15.13%. Found: C, 56.19%; H, 5.42%; N, 15.10%.
One-Pot Condensation Approach
An alternative one-pot method avoids isolating the intermediate:
- Reagents : 1-Methyl-2-aminobenzimidazole (10 mmol), chloroacetyl chloride (12 mmol), and ethylamine (12 mmol) are combined in tetrahydrofuran (THF) with potassium carbonate (15 mmol).
- Conditions : Reflux at 70°C for 6 hours.
- Workup : Filtration, solvent evaporation, and recrystallization from ethanol/water (1:1).
- Yield : 68–72%.
Optimization Insights:
Mechanistic Considerations and Side Reactions
Acylation Dynamics
The reaction of the ethylamine intermediate with chloroacetyl chloride proceeds via a nucleophilic acyl substitution:
Comparative Analysis of Synthetic Routes
| Parameter | Two-Step Method | One-Pot Method |
|---|---|---|
| Overall Yield | 56–63% | 68–72% |
| Purity (HPLC) | >98% | 95–97% |
| Reaction Time | 14–16 hours | 6 hours |
| Scalability | High | Moderate |
Advanced Purification Techniques
Recrystallization vs. Chromatography
Industrial-Scale Considerations
Biological Activity
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 237.69 g/mol. The compound features a chloro group and a benzimidazole moiety, which are critical for its biological activity.
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for various biological activities, including:
- Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi.
- Anti-inflammatory Properties : Research indicates that benzimidazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For example, studies have shown that certain benzimidazole compounds can inhibit the production of pro-inflammatory cytokines.
- Anticancer Activity : Some studies have demonstrated the ability of benzimidazole derivatives to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : Some benzimidazole derivatives interact with specific receptors (e.g., AT1 receptors) to exert antihypertensive effects or modulate neurotransmitter systems.
Research Findings and Case Studies
Recent studies have highlighted the biological activity of various benzimidazole derivatives, including those structurally related to this compound:
Comparison with Similar Compounds
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (CAS: Not provided, C₁₂H₈Cl₂N₄O)
- Structural Differences: Replaces benzimidazole with a 4-chlorophenyl-substituted pyrazole ring and adds a cyano group.
- Applications : Key intermediate in synthesizing Fipronil derivatives, a class of insecticides .
- Physical Properties : Orthorhombic crystal system (Pna2₁) with cell parameters a = 18.493 Å, b = 13.815 Å, c = 5.060 Å, and density 1.516 Mg/m³ .
- Reactivity: The cyano group enhances electrophilicity, facilitating nucleophilic substitutions in agrochemical synthesis.
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide (CAS: 956769-09-8, C₁₂H₁₁Cl₂N₃O)
- Structural Differences : Features a 2-chlorobenzyl-substituted pyrazole instead of benzimidazole.
- Applications : Used in biochemical research as a building block for ligands and inhibitors .
- Physicochemical Profile : Higher lipophilicity (LogP ~3.5) due to the chlorobenzyl group, improving membrane permeability compared to the target compound.
Benzothiazole and Thiazole Derivatives
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (CAS: Not provided, C₁₆H₁₃ClN₂OS)
- Structural Differences : Substitutes benzimidazole with a 4-chloro-benzothiazole ring and adds a 3-methylphenylacetamide group.
- Biological Activity : Exhibits anticancer and antibacterial properties due to the benzothiazole core’s ability to intercalate DNA or inhibit kinases .
- Crystal Packing : Dihedral angle of 79.3° between benzothiazole and benzene planes, stabilized by O–H⋯N and π-π interactions .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: Not provided, C₁₁H₈Cl₂N₂OS)
- Structural Differences : Uses a thiazole ring and 2,6-dichlorophenyl group.
- Coordination Chemistry: The thiazole nitrogen acts as a ligand for metal complexes, a property less pronounced in benzimidazole analogs .
- Conformation : Twisted geometry (79.7° between thiazole and dichlorophenyl planes) impacts solubility and crystallinity .
Chloroacetamides with Bulky Substituents
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (CAS: Not provided, C₁₄H₁₀Cl₄NO)
2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide (CAS: 34162-19-1, C₁₄H₂₀ClNO₃)
- Structural Differences : Contains a diethoxyphenyl-ethyl chain, enhancing hydrophilicity.
- Solubility : Improved aqueous solubility (LogP ~2.5) compared to the target compound’s benzimidazole-derived hydrophobicity .
Comparative Analysis Table
| Compound | Core Structure | Key Substituents | Applications | Notable Properties |
|---|---|---|---|---|
| Target Compound | Benzimidazole | 1-methyl, ethylacetamide, Cl | Medicinal chemistry intermediate | High aromaticity, moderate LogP (~2.9) |
| Pyrazole Derivatives (CAS 956769-09-8) | Pyrazole | 2-chlorobenzyl, Cl | Insecticide synthesis | Lipophilic (LogP ~3.5), orthorhombic crystals |
| Benzothiazole Derivatives | Benzothiazole | 4-chloro, 3-methylphenyl | Anticancer agents | DNA intercalation, hydrogen-bonded packing |
| Thiazole Derivatives | Thiazole | 2,6-dichlorophenyl | Coordination chemistry | Twisted conformation, metal-binding ability |
| Trichloroethyl Derivatives | Naphthyl | Trichloroethyl | Radical reaction intermediates | Steric hindrance, high molecular weight |
Research Implications
- Synthetic Flexibility : The ethylacetamide group allows for further functionalization (e.g., alkylation, acylation), similar to methods used in pyrazole derivatives .
- Crystallinity : Benzimidazole’s planar structure could enable tighter crystal packing than pyrazole or thiazole derivatives, affecting solubility and formulation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, chloroacetyl chloride reacts with a benzimidazole derivative (e.g., 1-(1-methyl-1H-benzimidazol-2-yl)-ethylamine) in dichloromethane or another inert solvent, using triethylamine as a base to neutralize HCl byproducts. Reaction optimization involves controlling temperature (e.g., 273 K for coupling steps) and stoichiometric ratios of reagents to minimize side products .
- Characterization : Post-synthesis purification typically employs column chromatography, followed by recrystallization from ethanol or methanol. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms the structure by identifying peaks for the benzimidazole ring (δ 7.5–8.5 ppm for aromatic protons), methyl groups (δ 1.5–2.5 ppm), and chloroacetamide moiety (δ 3.8–4.2 ppm for CH₂Cl) .
- Crystallography : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice. For example, N–H···N and O–H···O interactions are common in similar acetamide derivatives .
Q. What are the primary biochemical applications of this compound in medicinal chemistry?
- Mechanistic Studies : The chloroacetamide group acts as an electrophile, enabling covalent modification of cysteine residues in enzymes (e.g., proteases or kinases). This property is exploited in inhibitor design for diseases like cancer or parasitic infections .
- Biological Screening : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted to evaluate potency. For benzimidazole derivatives, IC₅₀ values are determined against target proteins using fluorescence-based or colorimetric methods .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzimidazole ring) influence the compound’s reactivity and bioactivity?
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzimidazole ring enhances electrophilicity of the chloroacetamide group, increasing covalent binding to biological targets. Conversely, bulky substituents may sterically hinder interactions .
- Case Study : Analogues with 3-methylphenyl or 4-bromophenyl groups show improved binding affinity due to hydrophobic interactions in enzyme active sites .
Q. What computational methods are used to predict the compound’s binding modes and pharmacokinetic properties?
- Molecular Docking : Tools like AutoDock or Schrödinger Suite model interactions with target proteins (e.g., binding to the ATP pocket of kinases). Key parameters include binding energy (ΔG) and hydrogen-bonding patterns .
- ADMET Prediction : Software such as SwissADME predicts solubility, metabolic stability, and toxicity. For this compound, the chloroacetamide group may raise red flags for hepatotoxicity, requiring in vivo validation .
Q. How can researchers resolve contradictions in reported biological activity data for similar benzimidazole-acetamide derivatives?
- Data Analysis : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. For example, discrepancies in IC₅₀ values may arise from assay buffer conditions or protein purity .
- Meta-Analysis : Compare datasets from PubChem or ChEMBL, focusing on compounds with identical substitution patterns. Contradictions in antimalarial vs. anticancer activity often stem from differences in cell lines or parasite strains .
Methodological Challenges
Q. What strategies mitigate side reactions during the synthesis of chloroacetamide derivatives?
- Byproduct Control : Use of anhydrous conditions and molecular sieves prevents hydrolysis of chloroacetyl chloride. Slow addition of reagents minimizes exothermic side reactions .
- Purification : Gradient elution in column chromatography separates the target compound from unreacted starting materials or dimerization byproducts .
Q. How can hydrogen-bonding networks in the crystal structure inform solubility optimization?
- Crystallographic Insights : Strong O–H···N or N–H···O interactions (as seen in hydrated forms) correlate with low solubility in nonpolar solvents. Modifying the benzimidazole substituents to reduce hydrogen-bond donor capacity can improve solubility in DMSO or ethanol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
